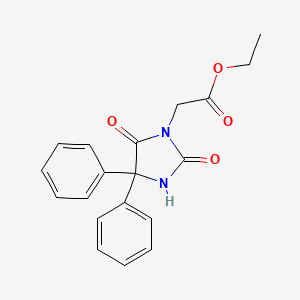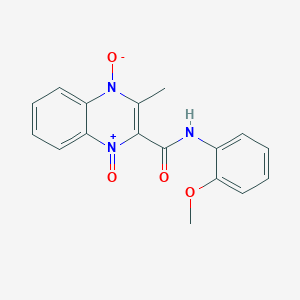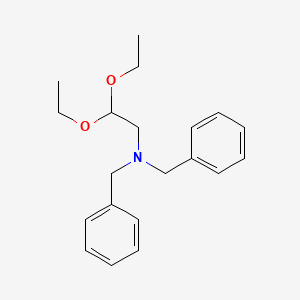![molecular formula C13H15NO B12008194 3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol CAS No. 62953-15-5](/img/structure/B12008194.png)
3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol es un compuesto heterocíclico que pertenece a la clase de las tetrahidroquinolinas. Este compuesto se caracteriza por un sistema de anillos de benceno y quinolina fusionados, con un grupo hidroxilo unido a la parte de tetrahidroquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común es la reacción de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido para formar la estructura de tetrahidroquinolina. El grupo hidroxilo se puede introducir mediante pasos posteriores de oxidación o hidrólisis.
Por ejemplo, comenzando con alcohol 2-aminobencílico y un aldehído apropiado, la reacción puede proceder en condiciones ácidas para formar el derivado de tetrahidroquinolina deseado. Las condiciones de reacción a menudo implican temperaturas que van de 50 °C a 100 °C y el uso de disolventes como el etanol o el ácido acético.
Métodos de producción industrial
La producción industrial de 3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol puede implicar rutas sintéticas similares pero a mayor escala. La optimización del proceso se centra en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizadas a menudo se emplean para lograr una producción eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en el anillo aromático o en la parte de quinolina.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Halogenación utilizando bromo (Br₂) o cloración utilizando cloruro de tionilo (SOCl₂).
Productos principales
Oxidación: Formación de derivados de quinolinona.
Reducción: Formación de derivados de dihidroquinolina o quinolina totalmente reducidos.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
En química, 3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas. Su capacidad para interactuar con varios objetivos biológicos lo convierte en una herramienta valiosa para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, los derivados de 3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol se investigan por su potencial terapéutico. Pueden servir como compuestos líderes para el desarrollo de nuevos productos farmacéuticos dirigidos a enfermedades o afecciones específicas.
Industria
En el sector industrial, este compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones en ciencia de materiales y fabricación química.
Mecanismo De Acción
El mecanismo de acción de 3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol implica su interacción con objetivos moleculares específicos, como enzimas, receptores o ácidos nucleicos. El grupo hidroxilo y la parte de quinolina juegan un papel crucial en la unión a estos objetivos, modulando su actividad y desencadenando efectos biológicos posteriores. Las vías exactas e interacciones moleculares dependen de la aplicación específica y del sistema biológico involucrado.
Comparación Con Compuestos Similares
Compuestos similares
Tetrahidroquinolina: Carece del anillo de benceno fusionado, lo que lo hace menos rígido y potencialmente menos activo en ciertas aplicaciones.
Quinolina: Carece de la estructura de tetrahidro, lo que resulta en una reactividad y actividad biológica diferentes.
Benzoquinolina: Sistema de anillos fusionados similar pero sin la estructura de tetrahidro, lo que lleva a diferentes propiedades químicas y biológicas.
Unicidad
3,4,5,6-Tetrahidrobenzo[h]quinolin-4a(2H)-ol destaca por su combinación única de un núcleo de tetrahidroquinolina con un anillo de benceno fusionado y un grupo hidroxilo. Esta estructura proporciona un equilibrio de estabilidad, reactividad y actividad biológica, lo que la convierte en un compuesto versátil para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
62953-15-5 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydro-2H-benzo[h]quinolin-4a-ol |
InChI |
InChI=1S/C13H15NO/c15-13-7-3-9-14-12(13)11-5-2-1-4-10(11)6-8-13/h1-2,4-5,15H,3,6-9H2 |
Clave InChI |
MMJJMTBCOQGFJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=CC=CC=C3C2=NC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)




![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)



